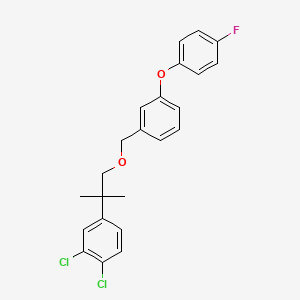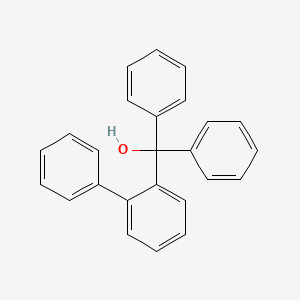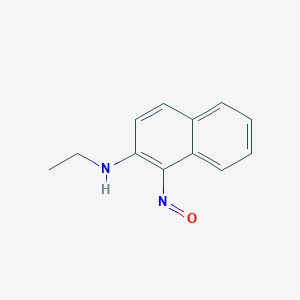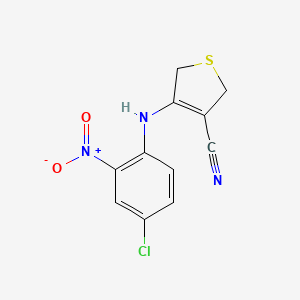
5-hydrazinyl-2-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydrazinyl-2-methoxybenzonitrile is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with a hydrazine moiety (-NHNH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-2-methoxybenzonitrile typically involves the reaction of 4-methoxyphenylhydrazine with a cyano-containing reagent. One common method is the reaction of 4-methoxyphenylhydrazine hydrochloride with cyanoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The choice of reagents and conditions may be optimized to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydrazinyl-2-methoxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-hydrazinyl-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-hydrazinyl-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The cyano group can also participate in interactions with enzymes or receptors, affecting their function. These interactions can result in changes in cellular processes and pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylhydrazine: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyano-4-hydroxyphenylhydrazine: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
3-Cyano-4-methylphenylhydrazine:
Uniqueness
5-hydrazinyl-2-methoxybenzonitrile is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
5-hydrazinyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-2-7(11-10)4-6(8)5-9/h2-4,11H,10H2,1H3 |
InChI-Schlüssel |
AHHDGLBGYBFXAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NN)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8657869.png)
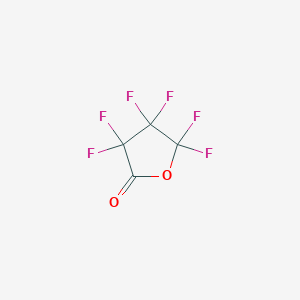
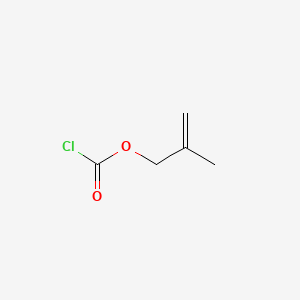
![3-Methyl-5-phenyl-4,5,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3-trien-8-one](/img/structure/B8657896.png)

![2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8657914.png)



